molecular formula C13H14N2O5 B3388552 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid CAS No. 879319-29-6

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid

Cat. No. B3388552
M. Wt: 278.26 g/mol
InChI Key: YNJIHAACNFPELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid (DMQPA) is a novel small molecule compound that has been studied for its potential use in a variety of scientific research applications. DMQPA is a synthetic compound that has been used in a variety of laboratory experiments and is of particular interest due to its unique properties.

Scientific Research Applications

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has been studied for its potential use in a variety of scientific research applications. It has been used in laboratory experiments to study the effects of various compounds on the biochemical and physiological processes of cells. It has also been used to study the effects of environmental pollutants on the biology of organisms. Additionally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has been used to study the effects of drugs on the body, and to study the effects of various drugs on the immune system.

Mechanism Of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid is not yet fully understood. However, it is believed that 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid binds to certain proteins in the body, and this binding triggers a cascade of biochemical and physiological changes. These changes can be studied in laboratory experiments to better understand the effects of various compounds on the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid have not been extensively studied. However, it is known that 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has the ability to modulate the activity of certain enzymes, hormones, and receptors. It has also been shown to have an effect on cell proliferation, apoptosis, and cell migration. Additionally, it has been shown to modulate the activity of certain transcription factors, and to affect the expression of certain genes.

Advantages And Limitations For Lab Experiments

The use of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a small molecule compound, which makes it easier to work with in laboratory experiments. However, there are also some limitations to using 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in laboratory experiments. It is not a very potent compound, and its effects may vary depending on the conditions of the experiment. Additionally, its effects may not be easily reproducible.

Future Directions

There are several potential future directions for the use of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in scientific research. One potential direction is to study the effects of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid on the development and progression of diseases, such as cancer and neurodegenerative diseases. Additionally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid could be used to study the effects of environmental pollutants on the biology of organisms. Finally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid could be used to study the effects of various drugs on the body, and to study the effects of various drugs on the immune system.

properties

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)14-7-15(13(8)18)4-3-12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJIHAACNFPELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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